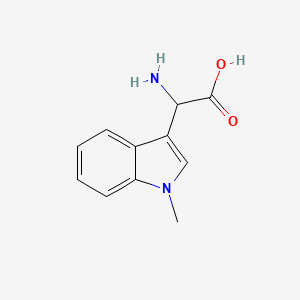

Amino-(1-methyl-1H-indol-3-YL)-acetic acid

Description

Significance of Indole (B1671886) Scaffold in Bioactive Molecules

The indole nucleus is a fundamental structural motif found in a wide array of bioactive compounds. Its unique chemical properties, including its aromaticity and ability to participate in various chemical interactions, make it a versatile scaffold for drug discovery. Many natural and synthetic indole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The indole scaffold's ability to mimic the structure of peptides allows it to bind to a variety of receptors and enzymes, making it a valuable starting point for the design of novel therapeutic agents.

Overview of Indole-3-Acetic Acid Derivatives and Analogs

Indole-3-acetic acid (IAA) is a well-known plant hormone belonging to the auxin class, playing a crucial role in various aspects of plant growth and development. orgsyn.org Beyond its role in botany, the IAA structure has served as a template for the synthesis of a multitude of derivatives and analogs with diverse pharmacological and biological activities. Researchers have extensively explored modifications of the indole ring, the acetic acid side chain, and the nitrogen of the indole ring to create novel compounds. These modifications can lead to altered biological activities, improved pharmacokinetic properties, and novel mechanisms of action. For instance, the synthesis of various indole-3-acetamides has been explored for their potential antihyperglycemic and antioxidant activities. chemscene.com Furthermore, amino acid conjugates of IAA have been studied for their biological properties, with some demonstrating significant activity in stimulating cell elongation and growth in plant tissues. nih.gov

Contextualizing Amino-(1-methyl-1H-indol-3-YL)-acetic Acid within Indole Chemistry Research

This compound is a specific derivative of indole-3-acetic acid. Its structure features two key modifications to the parent IAA molecule: the addition of an amino group to the acetic acid side chain and a methyl group on the indole nitrogen. The introduction of an amino group can significantly alter the compound's polarity, basicity, and potential for hydrogen bonding, which can in turn influence its biological activity. The N-methylation of the indole ring is another common strategy in medicinal chemistry to modulate a compound's properties, potentially affecting its metabolic stability and receptor binding affinity. While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several important areas of indole chemistry research, including the study of N-alkylated indoles and alpha-amino acid derivatives of IAA.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-methylindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGLTWZZGBBPGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392588 |

Source

|

| Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000058-38-7 |

Source

|

| Record name | AMINO-(1-METHYL-1H-INDOL-3-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization of Amino 1 Methyl 1h Indol 3 Yl Acetic Acid

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 1-methyltryptophan. Techniques such as NMR, mass spectrometry, and infrared spectroscopy provide detailed information on the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-methyltryptophan, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure, distinguishing it from its parent compound, tryptophan.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. It shows distinct signals for each of the 12 carbon atoms in the molecule. researchgate.net The N-methyl carbon provides a characteristic signal, while the shifts of the indole (B1671886) ring carbons (particularly C2, C8, and C9) are influenced by the methylation at the N1 position when compared to L-tryptophan. researchgate.nethmdb.cachemicalbook.com

| Spectrum Type | Key Feature | Typical Chemical Shift (δ) ppm | Significance |

|---|---|---|---|

| ¹H NMR | N1-CH₃ | ~3.75 | Confirms methylation at the indole nitrogen. researchgate.net |

| ¹H NMR | Indole N1-H | Absent | Distinguishes from tryptophan. |

| ¹³C NMR | N1-CH₃ | Variable | Signal for the methyl carbon. researchgate.net |

| ¹³C NMR | C=O (Carboxyl) | >170 | Indicates the carboxylic acid group. researchgate.nethmdb.ca |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS/MS, UPLC-MS/MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-methyltryptophan, confirming its elemental composition and substructures.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental formula. For 1-methyltryptophan (C₁₂H₁₄N₂O₂), the expected monoisotopic mass is 218.1055 g/mol . nih.gov Studies using electrospray ionization (ESI) in positive ion mode typically detect the protonated molecule [M+H]⁺ at an m/z of approximately 219.1. researchgate.net

LC-MS/MS and UPLC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful tool for the quantification of 1-methyltryptophan in complex biological matrices like serum, urine, and cell culture supernatants. tudelft.nlmdpi.com These methods offer high sensitivity and selectivity. nih.gov Multiple reaction monitoring (MRM) is often employed, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions, ensuring accurate identification and quantification. tudelft.nlnih.gov The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid. nih.govfrontiersin.org

| Technique | Ionization Mode | Observed Ion (m/z) | Parameter |

|---|---|---|---|

| HRMS | ESI+ | ~219.113 | [M+H]⁺ Precursor Ion. researchgate.net |

| LC-MS/MS | ESI+ | Variable | MRM transitions for quantification. tudelft.nlnih.gov |

| Molecular Formula | - | C₁₂H₁₄N₂O₂ | Confirmed by HRMS. nih.govresearchgate.net |

| Monoisotopic Mass | - | 218.1055 | Theoretical Mass (Da). nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy probe the vibrational modes of functional groups within a molecule. The FTIR spectrum of 1-methyltryptophan is distinct from that of L-tryptophan, primarily due to the N1-methylation.

The spectrum of L-tryptophan shows a characteristic absorption band for the N-H stretching vibration of the indole ring around 3400 cm⁻¹. researchgate.netresearchgate.net This band is absent in the spectrum of 1-methyltryptophan. Other significant bands include those for the amino group (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic C-H and C=C bonds of the indole ring. researchgate.netnih.gov Vibrational spectroscopy can also differentiate between racemic mixtures and pure enantiomers based on differences in their crystal lattice structures. thermofisher.com

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Indole N-H (in Tryptophan) | ~3400 | Stretching (absent in 1-methyltryptophan). researchgate.netresearchgate.net |

| Carboxyl O-H | 2500-3300 (broad) | Stretching. |

| Aliphatic C-H | ~2900 | Stretching. researchgate.net |

| Carbonyl C=O | ~1600-1700 | Stretching. researchgate.net |

| Amine N-H | ~3000-3300 | Stretching. researchgate.net |

UV-Visible Spectrometry and Chiroptical Properties (e.g., Circular Dichroism)

UV-Visible and Circular Dichroism (CD) spectroscopy provide information about the electronic transitions within the molecule, particularly the indole chromophore, and its chiral environment.

UV-Visible Spectrometry: The near-UV absorption spectrum of 1-methyltryptophan is dominated by the π → π* transitions of the indole side chain, similar to tryptophan, with absorption maxima typically around 280 nm. springernature.com

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of 1-methyltryptophan is characterized by strong bands associated with the indole ring. Specific modes, such as the "W17" mode, are sensitive markers for the indole ring's environment. nih.gov Comparisons of Raman spectra between indole, 3-methylindole (B30407) (skatole), and tryptophan have allowed for detailed assignments of the vibrational modes. montclair.edumontclair.edu These studies provide a strong basis for interpreting the spectrum of 1-methyltryptophan, where shifts in band positions can indicate changes in molecular conformation and intermolecular interactions. nih.govresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification of 1-methyltryptophan and for its analysis in complex mixtures. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common methods.

For analytical purposes, reversed-phase chromatography is widely used, typically employing a C18 stationary phase. nih.govfrontiersin.org The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile, with additives such as formic acid or trifluoroacetic acid to improve peak shape and control ionization for mass spectrometry detection. frontiersin.orgsielc.com

Given the chiral nature of the compound, enantiomeric separation is critical, especially for applications where one enantiomer is biologically active. Chiral HPLC, using specialized chiral stationary phases (CSPs), is employed to separate the D- and L-enantiomers of 1-methyltryptophan. For instance, a Cinchona alkaloid-based zwitterionic CSP has been shown to effectively separate the enantiomers using a mobile phase of methanol/water with formic acid and diethylamine (B46881) additives. nih.gov

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Technique | HPLC, UPLC, LC-MS/MS | Analysis and Quantification. frontiersin.orgnih.gov |

| Stationary Phase | Reversed-Phase (C18); Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)) | General analysis; Enantiomeric separation. frontiersin.orgnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | Gradient elution for separating metabolites. frontiersin.orgmdpi.com |

| Detection | UV (280 nm), Fluorescence (Ex: ~280 nm, Em: ~360 nm), MS/MS | Quantification and Identification. nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. Due to the polar nature of these compounds, Reversed-Phase HPLC (RP-HPLC) is the most common modality employed. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

For amino acids, which are often highly polar and may lack a strong UV chromophore, chemical derivatization prior to analysis is a common strategy to enhance chromatographic retention and detectability. nih.govresearchgate.net Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), creates highly fluorescent isoindole derivatives that are readily detected. doaj.org This approach improves both the efficiency and resolution of the chromatographic separation. doaj.org The derivatization process can be automated by the HPLC autosampler, ensuring precise reaction times and high reproducibility. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, with some methods capable of analyzing amino acid profiles in as little as three minutes. nih.gov These methods typically use columns with smaller particle sizes (sub-2 µm), which necessitates higher operating pressures but yields superior separation efficiency. nih.gov

Below is a table summarizing typical conditions for the RP-HPLC analysis of amino acids, which are applicable to indole derivatives like Amino-(1-methyl-1H-indol-3-YL)-acetic acid.

| Parameter | Typical Conditions | Purpose/Comment |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.7 µm) | Non-polar stationary phase for retaining derivatized amino acids. |

| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate (B1210297), Potassium Dihydrogen Phosphate) | The polar component of the mobile phase system. doaj.orgjocpr.com |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | The non-polar component, used in a gradient to elute analytes. jocpr.com |

| Derivatization Reagent | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA) | Forms fluorescent derivatives with primary amines for sensitive detection. doaj.org |

| Detection | Fluorescence Detector (FLD) or UV-Vis Detector | Highly sensitive detection for OPA-derivatized compounds. |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC often uses lower rates) | Optimized for column dimensions and particle size. |

| Analysis Time | < 10 minutes (UHPLC) to 65 minutes (HPLC) | UHPLC significantly reduces run time. doaj.orgnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it requires that the analytes be volatile and thermally stable. nih.gov Since amino acids are inherently non-volatile, a chemical derivatization step is mandatory to convert their polar functional groups (-COOH, -NH2) into less polar, more volatile forms. sigmaaldrich.comthermofisher.com

Common derivatization strategies include silylation and acylation. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com Another effective method is the use of alkyl chloroformates, such as methyl or propyl chloroformate, which react with amino acids in an aqueous medium to form stable derivatives suitable for GC analysis. researchgate.netresearchgate.net

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds are typically detected using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). thermofisher.com GC-MS analysis provides both retention time data and a mass spectrum for each compound, allowing for highly confident structural confirmation. nih.govgcms.cz

The table below outlines a general procedure for the GC-MS analysis of amino acids.

| Step | Description | Example Reagents/Conditions |

|---|---|---|

| 1. Derivatization | Conversion of the amino acid to a volatile and thermally stable form. | Silylation with MSTFA in acetonitrile at 100°C. sigmaaldrich.comthermofisher.com |

| 2. Injection | Introduction of the derivatized sample into the GC system. | Split/splitless injector at ~250°C. |

| 3. Separation | Separation of derivatives on a capillary column. | Column: 5% phenyl methylpolysiloxane (e.g., TR-5). Oven: Temperature gradient (e.g., 70°C to 260°C). thermofisher.commdpi.com |

| 4. Detection | Detection and identification of the eluted compounds. | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full scan mode. nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of indole derivatives and amino acids. taylorfrancis.comnih.gov It is often used to monitor the progress of chemical reactions or to get a preliminary assessment of a sample's composition. nih.govacs.org In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. researchgate.net

Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. For indole derivatives, which are often UV-active, visualization is commonly achieved by observing the plate under a UV lamp, typically at 254 nm, where they appear as dark spots against a fluorescent background. researchgate.netakjournals.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. researchgate.net

The choice of mobile phase is critical for achieving good separation. Various solvent systems have been developed for the analysis of indole compounds.

| Mobile Phase System (v/v/v) | Stationary Phase | Detection Method | Reference |

|---|---|---|---|

| Chloroform (B151607) / Ethyl Acetate / Formic Acid (77:22:1) | Silica Gel | UV Light (254 nm) | researchgate.net |

| Butane-1-ol / Glacial Acetic Acid / Water (12:3:5) | Silica Gel F254 | UV Light (280 nm) | akjournals.com |

| Isopropanol / 25% NH3 / Water (8:1:1) | Silica Gel F254 | UV Light (280 nm) | akjournals.com |

Advanced Structural Determination

X-ray Crystallography of Indole Amino Acid Complexes

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline compound. pan.pl This method provides precise information on bond lengths, bond angles, and the conformation of the molecule. For complexes involving indole amino acids, it also reveals detailed insights into intermolecular interactions and crystal packing. nih.govacs.org

The fundamental principle involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions are determined.

In the solid state, indole amino acid complexes are stabilized by a network of intermolecular forces. acs.org Key interactions include:

Hydrogen Bonding: Strong hydrogen bonds typically form between the alpha-amino and alpha-carboxylate groups of adjacent amino acid molecules, as well as with solvent or counter-ion molecules. nih.gov

π-π Stacking: The aromatic indole rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice. acs.org

N-H···π Interactions: Hydrogen atoms from amino groups can interact with the electron-rich π-system of the indole ring. acs.org

| Crystallographic Parameter | Example Data (for an Indole Derivative) | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic geometry of the unit cell. mdpi.com |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å α = 100.5°, β = 98.6°, γ = 103.8° | Defines the size and shape of the repeating unit in the crystal. mdpi.com |

| Intermolecular Interactions | H-bonding, C-H···π, π-π stacking | Forces that govern how molecules arrange themselves in the crystal. nih.govacs.org |

Specialized Analytical Assays for Indole Derivatives

Hydroxylamine-Based Indole Assay (HIA) for Specific Detection

The Hydroxylamine-Based Indole Assay (HIA) is a sensitive and specific colorimetric method for the detection and quantification of indole. nih.gov It offers a significant advantage over traditional reagents like Kovács or Ehrlich's reagent, which are known to cross-react with a variety of indole derivatives. researchgate.net The HIA is highly specific for unsubstituted indole (a free C2-C3 double bond) and does not react with many naturally occurring indole analogs, such as indole-3-acetic acid or 3-methylindole (skatole). researchgate.netnih.gov

The assay is based on a specific reaction between indole and hydroxylamine (B1172632) under strongly alkaline conditions (using NaOH), followed by acidification with sulfuric acid. nih.gov This sequence of reactions produces a stable pink-colored product that can be measured spectrophotometrically at an optimal wavelength of 530 nm. nih.gov

Research has shown that while the Kovács assay readily detects compounds like 1-methylindole (B147185) and 2-methylindole (B41428), the HIA is more selective, detecting 1-methylindole but not 2-methylindole or 3-indoleacetic acid to any significant degree. nih.gov This specificity makes the HIA particularly valuable for measuring indole in complex biological samples where other indole analogs might interfere with the measurement. nih.govresearchgate.net

The table below summarizes the reactivity of various indole compounds in the HIA compared to the less specific Kovács assay.

| Compound | Reactivity in HIA | Reactivity in Kovács Assay | Reference |

|---|---|---|---|

| Indole | Positive | Positive | nih.gov |

| 1-Methylindole | Positive | Positive | nih.gov |

| 2-Methylindole | Negative | Positive | nih.gov |

| 3-Methylindole (Skatole) | Negative | Positive | researchgate.net |

| Indole-3-acetic acid | Negative | Negative | nih.gov |

| Indoxyl Sulfate (B86663) | Negative | Positive | researchgate.net |

Spectrophotometric Methods for Indole-3-Carbinol and Auxins (e.g., DMACA Reagent, Salkowski Reaction)

Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of indole compounds. These methods are based on the formation of colored adducts upon reaction with specific reagents, with the intensity of the color being proportional to the concentration of the analyte. While extensively used for common auxins and their metabolites, the principles of these reactions can be applied to the analysis of this compound, with considerations for its unique structural features.

DMACA Reagent

The p-Dimethylaminocinnamaldehyde (DMACA) reagent is known for its high sensitivity and specificity in detecting indole derivatives. nih.gov The reaction involves the condensation of DMACA with the indole nucleus at an acidic pH to form a colored azafulvenium salt. nih.gov For indoles with an unsubstituted 3-position, the reaction is rapid and produces a distinct blue-colored conjugate. nih.gov However, in the case of 3-substituted indoles like this compound, the reaction is expected to occur at the 2-position of the indole ring, similar to what is observed with indole-3-methanol. nih.govnih.gov The presence of the N-methyl group in this compound does not hinder this reaction, as the indole nitrogen is not directly involved in the condensation with DMACA. The resulting chromophore's maximum absorbance (λmax) would need to be determined empirically for this specific compound but is anticipated to be in the visible range, enabling its spectrophotometric quantification. The sensitivity of the DMACA reagent makes it particularly useful for detecting low concentrations of indole compounds. nih.gov

Salkowski Reaction

The Salkowski reaction is a classic colorimetric method for the determination of indole-3-acetic acid (IAA) and other indole compounds. infobiochem.cominfobiochem.com The reagent, typically a mixture of ferric chloride (FeCl3) in a strong acid like perchloric or sulfuric acid, reacts with the indole moiety to produce a characteristic pink to reddish color. infobiochem.comresearchgate.net The reaction mechanism involves the acid-catalyzed oxidation of the indole ring and subsequent complexation with ferric ions. infobiochem.com

While highly effective for IAA, the Salkowski reagent is known to react with a variety of indole derivatives. researchgate.netnih.gov For this compound, a positive Salkowski test is expected due to the presence of the indole ring. The N-methylation at the first position of the indole ring is not expected to inhibit the reaction, which primarily involves the pyrrole (B145914) part of the indole structure. The standard procedure involves incubating the sample with the Salkowski reagent in the dark, followed by measuring the absorbance of the resulting colored solution, typically around 530 nm for IAA. infobiochem.comresearchgate.net However, the precise λmax and the molar absorptivity for the colored product of this compound would need to be experimentally established for accurate quantification. It is important to note that the Salkowski reagent's lack of specificity can be a limitation, as it may react with other indole-containing compounds that could be present in a sample matrix. infobiochem.com

Table 1: Comparison of Spectrophotometric Methods for Indole Analysis

| Feature | DMACA Reagent | Salkowski Reaction |

|---|---|---|

| Principle | Condensation reaction forming an azafulvenium salt. nih.gov | Acid-catalyzed oxidation and complexation with Fe³⁺. infobiochem.com |

| Typical Color | Blue/Blue-Green nih.gov | Pink/Red infobiochem.com |

| Typical λmax | ~625 nm for some indoles nih.gov | ~530 nm for IAA infobiochem.com |

| Advantages | Higher sensitivity and rapidity compared to Salkowski. nih.gov | Simple, cost-effective, and widely established. infobiochem.com |

| Limitations | Photoreactive and requires acidic conditions. | Lack of specificity for different indole compounds. infobiochem.com |

Fluorescent Biosensors for Indole-3-Acetic Acid Signals

Fluorescent biosensors represent a powerful tool for the real-time and spatially resolved detection of signaling molecules like auxins. While many existing biosensors are designed for indole-3-acetic acid (IAA), the underlying principles can be adapted for the detection of this compound.

Recent advancements have led to the development of biocompatible fluorescent biosensors for IAA. One such example utilizes an anthracene-based probe in conjunction with bovine serum albumin (BSA) as a biotemplate. nih.govnih.gov The detection mechanism relies on the specific production of singlet oxygen by IAA when catalyzed by horseradish peroxidase (HRP), which in turn activates the fluorescence of the probe. nih.govnih.gov This system allows for the sensitive and specific detection of IAA. For this compound, its ability to be oxidized by HRP would be a key determinant for its detection by this type of sensor.

Another approach involves near-infrared (NIR) fluorescent nanosensors, which offer the advantage of direct and reversible detection of IAA in various plant species. nih.gov These nanosensors can be based on corona phase molecular recognition on single-walled carbon nanotubes. nih.gov The development of a specific nanosensor for this compound would require the design of a recognition phase that selectively binds to its unique structure, including the N-methyl and amino groups.

The specificity of these biosensors is a critical parameter. While some sensors are highly specific to IAA, others may exhibit cross-reactivity with structurally similar indole derivatives. The introduction of the N-methyl group and the amino acid moiety in this compound could influence its binding affinity to the recognition elements of existing IAA biosensors, necessitating either the characterization of this cross-reactivity or the development of novel, highly specific biosensors.

Cell-Free Protein Synthesis Assays for Indole Metabolites

Cell-free protein synthesis (CFPS) systems have emerged as a versatile platform for in vitro analysis of various biomolecules, including indole metabolites. nih.gov These systems utilize the transcriptional and translational machinery from cellular extracts to produce a reporter protein, the synthesis of which is coupled to the concentration of the target analyte.

One innovative application of CFPS for indole analysis involves the enzymatic conversion of indole to tryptophan, which is then incorporated into a reporter protein, such as a fluorescent protein. nih.gov The amount of reporter protein produced, and thus the signal generated, is directly proportional to the initial concentration of indole. nih.gov To apply this method to this compound, a key step would be the identification or engineering of an enzyme capable of converting it into a standard or modified amino acid that can be incorporated during protein synthesis.

A more direct approach, termed a complementary cell-free translational assay, has been developed for the quantification of amino acids. figshare.comnih.gov This method employs an amino acid-deficient CFPS system. The synthesis of a reporter protein is stalled until the missing amino acid is supplied by the sample. The resulting signal is linearly proportional to the concentration of the target amino acid. figshare.comnih.gov Given that this compound is itself an amino acid derivative, it could potentially be quantified using a CFPS system deficient in all standard amino acids, provided it can be recognized and utilized by the translational machinery, or by engineering a specific aminoacyl-tRNA synthetase that recognizes it.

Table 2: Principles of Cell-Free Assays for Indole-Related Compounds

| Assay Type | Principle | Applicability to this compound |

|---|---|---|

| Indole to Tryptophan Conversion | Enzymatic conversion of indole to tryptophan, which is then incorporated into a reporter protein during CFPS. nih.gov | Requires an enzyme that can convert the target compound into a usable amino acid. |

| Complementary CFPS | An amino acid-deficient CFPS system where the synthesis of a reporter protein is dependent on the addition of the target amino acid from the sample. figshare.comnih.gov | Potentially direct quantification if the compound can be recognized and utilized by the cell-free system's translational machinery. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of molecules. These methods are crucial for elucidating the intrinsic properties of Amino-(1-methyl-1H-indol-3-YL)-acetic acid at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations for this compound typically employ functionals like B3LYP combined with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate various electronic properties. mdpi.com

These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. By mapping the electron density, researchers can identify regions of the molecule that are electron-rich and therefore susceptible to electrophilic attack, as well as electron-deficient regions prone to nucleophilic attack. For this compound, the indole (B1671886) nucleus, the carboxylic acid group, and the amino group are all key areas of interest for their roles in potential chemical reactions and biological interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized on the electron-rich indole ring system, indicating its role as the primary electron donor. Conversely, the LUMO is often situated around the carboxylic acid moiety, which can act as an electron acceptor. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and its potential to engage in charge-transfer interactions, which are often crucial for biological activity.

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (Egap) | 4.6 |

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MESP analysis would typically reveal negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as sites for nucleophilic interactions. The indole ring itself would exhibit a mixed potential, reflecting its aromatic character. This visual representation of reactivity is instrumental in understanding how the molecule might interact with biological targets such as proteins. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the delocalized molecular orbitals into orbitals that align with the classic Lewis structure. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(indole) | π* (C=C) | 15.2 |

| LP (1) O(carbonyl) | π* (C=O) | 25.8 |

| LP (1) N(amino) | σ* (C-H) | 5.1 |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The values are illustrative and would be obtained from specific NBO calculations.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. jocpr.com This method is widely used in drug discovery to understand and predict ligand-protein interactions.

Molecular docking studies involving this compound can be used to predict its binding mode and affinity to various protein targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding energy. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

For instance, docking studies could explore the binding of this compound to enzymes where indole-containing compounds are known to be active. The carboxylic acid and amino groups are likely to form hydrogen bonds with polar amino acid residues in the binding site, while the indole ring can engage in hydrophobic and π-π stacking interactions. The predicted binding affinity, often expressed as a docking score or binding energy, provides a measure of how strongly the ligand is expected to bind to the protein.

Table 3: Predicted Binding Affinities of this compound with Various Protein Targets (Hypothetical Data)

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.9 | Tyr407, Tyr444, Phe208 |

| Human Serum Albumin (HSA) | 1H9Z | -6.8 | Lys199, Arg222, His242 |

Note: The data in this table are hypothetical and serve to illustrate the type of information that can be obtained from molecular docking studies.

Identification of Key Interacting Amino Acid Residues and Binding Sites

The identification of binding sites and the specific amino acid residues that interact with a ligand is fundamental to understanding its biological activity. This is typically achieved through experimental methods like X-ray crystallography or computationally via molecular docking simulations. Docking studies predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.

For indole derivatives, these interactions are crucial for their function. For instance, in studies of the natural auxin, Indole-3-acetic acid (IAA), molecular dynamics simulations have identified key residues within the binding pocket of its receptor, Auxin-binding protein 1 (ABP1). The binding is characterized by hydrophobic interactions between the indole ring system of the ligand and amino acids such as Ile22, Leu25, Trp44, Pro55, Ile130, and Phe149. nih.gov A specific face-to-end π-stacking interaction with Trp151 is also noted as a stable and important feature of the binding. nih.gov

Similarly, molecular docking has been instrumental in studying other indole derivatives. Various studies have shown that the indole scaffold can establish crucial intermolecular contacts, including hydrogen bonds via its donor/acceptor groups, with macromolecules like proteins and DNA, sometimes conferring sequence specificity. researchgate.net In the design of anticancer agents targeting the colchicine (B1669291) binding site of tubulin, docking studies have been essential to demonstrate the binding affinity of novel indole compounds. nih.gov These computational approaches consistently highlight that interactions often involve a combination of hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. researchgate.netnih.gov

The table below summarizes key interacting residues identified for a related indole compound with its target protein.

| Ligand | Target Protein | Key Interacting Amino Acid Residues | Interaction Type |

| Indole-3-acetic acid (IAA) | Auxin-binding protein 1 (ABP1) | Ile22, Leu25, Trp44, Pro55, Ile130, Phe149 | Hydrophobic |

| Indole-3-acetic acid (IAA) | Auxin-binding protein 1 (ABP1) | Trp151 | π-stacking |

Structure-Affinity Relationship (SAR) Studies

Structure-Affinity Relationship (SAR) studies investigate how the chemical structure of a compound correlates with its binding affinity to a specific target. By systematically modifying parts of a molecule, researchers can identify which functional groups are essential for biological activity. This is a cornerstone of rational drug design.

SAR studies on various indole derivatives have yielded critical insights. For example, research on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor has identified several key structural requirements. acs.org These studies revealed that the length of the alkyl group at the C3 position, the presence of an electron-withdrawing group at the C5 position, and the nature of the linker and substituents in the amide portion all significantly impact binding affinity and modulatory effect. acs.org

In the context of anti-inflammatory indole-3-acetic acids, systematic modifications of the indometacin molecule showed that specific substitutions on the indole nucleus, combined with the nature of the acetic acid side chain, are responsible for high activity. nih.gov Furthermore, molecular modeling of indole acetic acid derivatives as aldose reductase inhibitors demonstrated that 1-indole acetic acid had higher inhibitory efficacy than 3-indole acetic acid, a difference attributed to stronger electrostatic interactions with the NADP+ cofactor. nih.gov

These findings underscore the importance of specific substitutions on the indole ring and the side chain in determining the affinity and activity of the molecule.

| Compound Class | Structural Moiety | Effect of Modification on Affinity/Activity |

| Indole-2-carboxamides (CB1 Modulators) | C3-position alkyl group | Chain length profoundly influences allosteric modulation. acs.org |

| Indole-2-carboxamides (CB1 Modulators) | C5-position substituent | An electron-withdrawing group is important for affinity. acs.org |

| Indole-3-acetic acids (Anti-inflammatory) | Acetic acid side chain | Modification of the carboxyl group can significantly increase activity. nih.gov |

| Indole acetic acids (Aldose Reductase Inhibitors) | Position of acetic acid | 1-positioning leads to higher inhibitory efficacy than 3-positioning. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations provide detailed information about the dynamic stability of the complex, conformational changes in the protein, and the network of interactions that govern the binding event.

Dynamic Stability and Conformational Behavior of Ligand-Protein Complexes

MD simulations reveal how a ligand and its target protein behave in a dynamic environment. A stable binding is often indicated by the ligand remaining within the binding pocket throughout the simulation with minimal fluctuations. These simulations can also capture significant conformational changes induced by ligand binding.

Analysis of RMSD, RMSF, Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA)

To quantify the dynamic behavior observed in MD simulations, several key metrics are calculated from the simulation trajectory. These parameters provide a statistical measure of the stability and flexibility of the system.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions, typically of the protein backbone, over the course of the simulation compared to a reference structure. A low and stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue. It measures the fluctuation of a residue around its average position, indicating its flexibility. High RMSF values are often seen in loop regions or the N- and C-termini, while lower values in binding site residues can suggest a stable interaction with the ligand.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or bury certain residues. A decrease in SASA upon ligand binding can suggest that the ligand is binding in a pocket that was previously exposed to the solvent, leading to a more compact complex.

The table below defines these key MD simulation analysis parameters.

| Parameter | Description | Interpretation of a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | The plot plateaus over time, indicating the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of each individual residue from its mean position during the simulation. | Low fluctuation values for residues in the binding pocket suggest stable ligand interactions. |

| Rg (Radius of Gyration) | Represents the root mean square distance of the atoms from their common center of mass. It indicates protein compactness. | A stable, non-fluctuating value suggests the protein maintains its overall fold and compactness. |

| SASA (Solvent Accessible Surface Area) | The surface area of a biomolecule that is accessible to a solvent. | A lower and stable SASA value can indicate a more compact and stable protein-ligand complex. |

Biochemical and Enzymatic Interaction Studies

Indole (B1671886) Amino Acids as Building Blocks in Chemical Biology

Indole amino acids, with tryptophan as the primary example, are fundamental components in the synthesis of proteins and a wide array of bioactive molecules. nih.gov The unique chemical properties of tryptophan's indole side chain, including its large, planar, and electron-rich π-system, allow it to participate in various noncovalent interactions such as hydrophobic effects, π-π stacking, and cation-π interactions. nih.govacs.org These interactions are crucial for stabilizing protein structures and mediating molecular recognition events. nih.govnih.gov The versatility of the indole ring makes it a privileged scaffold in medicinal chemistry and a valuable building block for creating novel molecular architectures. mdpi.com

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. mdpi.com The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. nih.gov Indole amino acids and their derivatives are frequently used in this context.

Strategies to enhance peptide stability include the substitution of natural amino acids with modified versions. nih.gov For instance, N-alkylation of amino acids, such as N-methylation, is a useful technique to prevent proteolysis and modulate the peptide's conformation. nih.gov The use of other unnatural indole-containing amino acids, such as L-2-thienylalanine, tetrahydroisoquinolinecarboxylic acid, and octahydroindolecarboxylic acid, has been shown to confer resistance to degradation in therapeutic peptidomimetics. nih.gov Furthermore, derivatives like dehydrotryptophan are employed as building blocks in the synthesis of peptide-based natural products, highlighting the adaptability of the indole core in creating structurally diverse and stable peptides. rsc.org

Table 1: Strategies in Peptidomimetic Design Using Amino Acid Analogs

| Strategy | Example Modification | Purpose | Reference |

|---|---|---|---|

| Backbone Modification | N-Methylation of amino acids | Increase proteolytic resistance, alter conformation | nih.gov |

| Side Chain Modification | Fluorination (e.g., 5-fluorotryptophan) | Modulate electronic properties, probe interactions | acs.org |

| Incorporation of Unnatural Amino Acids | Use of L-2-thienylalanine, octahydroindolecarboxylic acid | Enhance metabolic stability | nih.gov |

| Use of Dehydro Amino Acids | Dehydrotryptophan | Building block for complex peptide synthesis | rsc.org |

The indole nucleus is a core component of numerous natural and synthetic molecules with significant biological activity. mdpi.com Tryptophan serves as the biosynthetic precursor for a vast array of secondary metabolites, including complex alkaloids and hormones. nih.govmdpi.com In chemical synthesis, tryptophan and other indole derivatives are valuable starting materials for generating new therapeutic agents. nih.gov

Chemists utilize the indole scaffold to build fused heterocyclic systems, which are common in drug molecules. mdpi.com For example, the synthesis of novel dipeptide derivatives containing indole-3-carboxylic acid has been explored for developing new antimicrobial agents. nih.gov Similarly, synthetic modifications to the indole ring, such as the introduction of bromine atoms (e.g., 5,6-dibromo-tryptophan derivatives), are pursued to create building blocks for peptides with potential anticancer and anti-inflammatory properties. researchgate.net The development of compounds like N-((1-methyl-1H-indol-3-yl)methyl) derivatives for applications such as tubulin polymerization inhibition further illustrates the utility of the synthetically modified indole core in creating complex, biologically active molecules.

Mechanistic Studies of Indole Amino Acid Metabolism

The metabolism of indole amino acids is centered on the pathways that catabolize tryptophan. This essential amino acid is obtained exclusively from the diet and serves as a crucial substrate for synthesizing proteins and a variety of bioactive metabolites that influence neuro-immune, gastrointestinal, and central nervous system functions. mdpi.comfrontiersin.org There are three primary metabolic routes for tryptophan: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. mdpi.com

Tryptophan catabolism is dominated by the kynurenine pathway , which accounts for approximately 95% of its degradation in humans. nih.govwikipedia.org This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. nih.gov This is subsequently metabolized into a series of neuroactive and immunoregulatory compounds, including kynurenine, kynurenic acid, and quinolinic acid, and is also the route for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov

The serotonin pathway metabolizes a smaller fraction of tryptophan. nih.gov In this route, tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). nih.govsigmaaldrich.com 5-HTP is then decarboxylated by aromatic amino acid decarboxylase to produce serotonin (5-hydroxytryptamine), a critical neurotransmitter that regulates mood, appetite, and sleep. nih.govnews-medical.netencyclopedia.pub

The third major route is the indole pathway , which is driven by the gut microbiota. mdpi.com Intestinal bacteria metabolize dietary tryptophan using enzymes like tryptophanase to produce indole and a variety of indole derivatives, such as indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-acetic acid (IAA). mdpi.comnih.gov

Table 2: Major Tryptophan Metabolic Pathways

| Pathway | Primary Location | Key Initiating Enzyme(s) | Major Products | Key Functions | Reference(s) |

|---|---|---|---|---|---|

| Kynurenine Pathway | Liver, Immune Cells | TDO, IDO | Kynurenine, Kynurenic Acid, NAD+ | Immune modulation, Neuroactivity, NAD+ synthesis | nih.govnih.gov |

| Serotonin Pathway | CNS, GI Tract | Tryptophan Hydroxylase (TPH) | Serotonin, Melatonin | Neurotransmission, Mood regulation | nih.govsigmaaldrich.comencyclopedia.pub |

| Indole Pathway | Gut (Microbiota) | Tryptophanase, Aminotransferases | Indole, IPA, IAA, ILA | Gut barrier function, Host-microbe signaling | mdpi.comnih.govnih.gov |

In plants, the primary pathway for the biosynthesis of the major auxin, indole-3-acetic acid (IAA), involves two key enzyme families: TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) and YUCCA (YUC) flavin-containing monooxygenases. mdpi.compnas.org This two-step pathway is considered the main route for auxin production. pnas.org

TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA1): The first step is catalyzed by TAA1 and its related proteins (TARs), which are tryptophan aminotransferases. nih.govresearchgate.net TAA1 converts L-tryptophan into indole-3-pyruvic acid (IPyA). pnas.orgresearchgate.net This enzymatic step is a crucial, regulated part of the pathway. nih.gov TAA1 activity is subject to feedback regulation by its product, IPyA, which helps maintain appropriate levels of this intermediate. nih.gov

YUCCA (YUC) Monooxygenases: The second step involves the YUC family of flavin monooxygenases. nih.govnih.gov These enzymes catalyze the rate-limiting, irreversible oxidative decarboxylation of IPyA to form IAA. mdpi.comresearchgate.net The coordinated, tissue-specific expression of TAA and YUC genes allows for the precise local synthesis of auxin, which is essential for virtually all aspects of plant growth and development, including embryogenesis, organ formation, and responses to environmental stimuli. mdpi.compnas.orgnih.gov

Table 3: Key Enzymes in the Plant Auxin (IAA) Biosynthesis Pathway

| Enzyme | Enzyme Family | Substrate | Product | Function | Reference(s) |

|---|---|---|---|---|---|

| TAA1/TARs | Aminotransferase | L-Tryptophan | Indole-3-pyruvic acid (IPyA) | Catalyzes the first step in the main auxin biosynthesis pathway. | pnas.orgresearchgate.netoup.com |

| YUCCA (YUC) | Flavin Monooxygenase | Indole-3-pyruvic acid (IPyA) | Indole-3-acetic acid (IAA) | Catalyzes the rate-limiting step of converting IPyA to auxin. | mdpi.comnih.govresearchgate.net |

There is a distinct division of labor between the host and its gut microbiota in the metabolism of tryptophan. nih.govoup.com The host primarily utilizes the kynurenine and serotonin pathways, which occur in various tissues like the liver, brain, and immune cells. nih.govoup.com

Enzyme-Ligand Interaction and Kinetics

The interaction of 1-methyl-tryptophan with enzymes, particularly those involved in tryptophan metabolism, has been a subject of significant research. As an analog of the essential amino acid L-tryptophan, 1-MT can bind to the active sites of enzymes that normally process tryptophan.

Binding Assays and Kinetic Studies (e.g., Tryptophanase, Tryptophan Synthase)

Tryptophanase (Tryptophan Indole-Lyase, TNA) is an enzyme that catalyzes the degradation of tryptophan into indole, pyruvate, and ammonia (B1221849). researchgate.net The catalytic process involves the binding of the amino acid to a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site. nih.gov While specific kinetic studies detailing the binding affinity (K_m or K_d) of Amino-(1-methyl-1H-indol-3-YL)-acetic acid to tryptophanase are not detailed in the available literature, its structural similarity to tryptophan suggests it can interact with the active site. Generally, modifications to the indole ring or the amino acid side chain can affect binding and catalysis.

Tryptophan synthase is a multi-enzyme complex, typically composed of α and β subunits (α2β2), that catalyzes the final steps of tryptophan biosynthesis. nih.gov The α-subunit cleaves indole-3-glycerol phosphate to indole, which is then channeled through a hydrophobic tunnel to the β-subunit. The β-subunit synthesizes tryptophan from indole and L-serine. nih.gov The complex is subject to allosteric regulation, where binding of ligands to one subunit can influence the activity of the other. nih.gov The interaction of 1-MT with tryptophan synthase has not been extensively characterized in the provided sources, but as a tryptophan analog, it could potentially act as an inhibitor or allosteric modulator.

Inhibition Studies and Determination of K_i Values

This compound is most prominently characterized as a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan catabolism. medchemexpress.comnih.gov The methylation at the nitrogen atom of the indole ring prevents the enzymatic cleavage that occurs with tryptophan, allowing 1-MT to bind to the enzyme without being degraded. nih.gov

The two stereoisomers of the compound, 1-methyl-L-tryptophan (1-L-MT) and 1-methyl-D-tryptophan (1-D-MT), exhibit different inhibitory potentials. In cell-free assays with recombinant IDO, the L-isomer is a significantly more potent inhibitor than the D-isomer. nih.gov However, in cellular and in vivo models, the effects can be more complex, with some studies showing 1-D-MT to be more effective in certain contexts, possibly due to interactions with the related enzyme IDO2 or other cellular mechanisms. nih.govnih.gov

| Compound | Target Enzyme | Inhibition Value | Value Type | Reference |

|---|---|---|---|---|

| (S)-Indoximod (1-Methyl-L-tryptophan) | Indoleamine 2,3-dioxygenase (IDO) | 19 µM | K_i | medchemexpress.comnih.gov |

| 1-Methyl-D-tryptophan | Indoleamine 2,3-dioxygenase (IDO) | > 100 µM | K_i | nih.gov |

| 1-Methyl-L-tryptophan | Indoleamine 2,3-dioxygenase (IDO) | 120 µM | IC_50 | nih.govfrontiersin.org |

Analysis of Substrate-Induced Conformational Changes in Enzyme Active Sites

The binding of a substrate or ligand to an enzyme's active site often induces conformational changes that are critical for catalysis. Studies on tryptophanase using circular dichroism have shown that the interaction with various amino acid ligands causes significant reorientations of the PLP coenzyme within the active site. nih.gov These reorientations, indicated by changes in the spectral properties, are believed to be integral to the catalytic mechanism. nih.gov For instance, the formation of an external aldimine between the enzyme and a quasi-substrate can lead to an inversion of the circular dichroism signal, and the formation of a quinonoid intermediate is associated with a decrease in the dissymmetry factor, pointing to structural rearrangements during the reaction. nih.gov

Similarly, in tryptophan synthase, simulations have indicated that the binding of ligands to the α-subunit or its association with the β-subunit causes flexible loops to shift into a "closed" conformation, which is essential for its catalytic activity and for channeling the indole intermediate. nih.gov While specific crystallographic or spectroscopic data detailing the precise conformational changes induced by this compound are not available in the reviewed literature, the established principles for related enzymes and ligands suggest that its binding would likewise cause structural rearrangements in the active site.

Indole Derivatives as Enzyme Modulators

Indole derivatives represent a broad class of molecules that act as modulators for a variety of enzymes. This compound is a classic example of such a modulator, acting as a competitive inhibitor of IDO. nih.gov The N-methylation of the indole ring is a key structural modification that transforms the molecule from a substrate into an inhibitor, effectively blocking the enzyme's activity. nih.gov

Beyond simple inhibition, the interaction can be more complex. Paradoxically, some studies have shown that 1-D-MT can lead to an increase in kynurenine production by human cancer cells. This was found not to be from altering the enzyme's catalytic activity directly, but by inducing the upregulation of IDO1 mRNA and protein expression through signaling pathways involving p38 MAPK and JNK. nih.gov This highlights that an indole derivative can modulate enzyme function not just through direct binding but also by affecting the enzyme's expression at the genetic level. Furthermore, 1-MT has been shown to shift tryptophan catabolism away from kynurenine and towards the production of kynurenic acid (KYNA), an effect that appears to be independent of IDO1. nih.govfrontiersin.org

Receptor Binding and Signaling Pathways

In addition to direct enzyme inhibition, indole derivatives can exert biological effects by interacting with cellular receptors and modulating signaling pathways.

Investigation of Sigma Receptor Ligand Affinities

While some related tryptamine (B22526) compounds, such as N,N-dimethyltryptamine (DMT), are known to interact with sigma receptors, specific data quantifying the binding affinity of this compound for sigma-1 or sigma-2 receptors were not found in the provided search results. wikipedia.orgfrontiersin.org

However, research has identified a significant interaction between 1-MT and the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating gene expression. nih.gov Studies on mesenchymal stromal cells demonstrated that 1-MT, including its D- and L-isomers, can activate the AHR signaling pathway. This activation was confirmed by the upregulation of AHR target genes, such as Cyp1a1 and Cyp1b1, and by immunofluorescence showing that 1-MT induces the translocation of the AHR protein to the nucleus, a key step in its activation. nih.gov The response was dose-dependent and comparable to that induced by TCDD, a classic AHR ligand. nih.gov This indicates that a primary signaling mechanism for 1-MT involves the AHR pathway, independent of its effects on IDO. nih.gov

| Compound | Target Receptor/Pathway | Observed Effect | Method of Detection | Reference |

|---|---|---|---|---|

| 1-Methyl-tryptophan (DL, D, and L forms) | Aryl Hydrocarbon Receptor (AHR) | Activates AHR signaling | Upregulation of target genes (Cyp1a1, Cyp1b1); Nuclear translocation of AHR protein | nih.gov |

Estrogen Receptor (ER-α) Binding and Antagonistic Effects

The estrogen receptor-alpha (ER-α) is a critical mediator in the development and progression of certain types of breast cancer. Consequently, compounds that can modulate its activity are of significant interest. While specific binding affinity data for this compound with ER-α is not extensively documented in publicly available research, studies on related indole derivatives suggest a potential for interaction.

Indole-based structures are recognized for their ability to fit within the ligand-binding pocket of ER-α. The antagonistic activity of such compounds often arises from their ability to competitively displace estradiol (B170435) and induce a conformational change in the receptor that prevents the binding of co-activators necessary for gene transcription. For many indole derivatives, key interactions with amino acid residues such as Arginine 394 (Arg394) and Glutamic acid 353 (Glu353) within the ER-α binding site are crucial for their antagonistic effects. nih.gov The introduction of various substituents on the indole ring can significantly influence binding affinity and antagonist potency. For instance, certain modifications can enhance steric hindrance, which contributes to the antagonistic profile. nih.gov

While a precise IC50 or Ki value for this compound is not available, the general principle of indole derivatives acting as ER-α antagonists provides a strong rationale for investigating this compound's potential in this regard. nih.gov

Table 1: General Antagonistic Effects of Indole Derivatives on ER-α

| Compound Class | General Effect on ER-α | Key Interacting Residues (Putative) |

| Indole-3-acetic acid derivatives | Potential for antagonistic activity by competing with estradiol for binding to ER-α. | Arg394, Glu353 |

| N-methylated indole derivatives | The N-methylation may alter binding affinity and selectivity towards ER-α. | Arg394, Glu353 |

This table summarizes general findings for the broader class of indole derivatives due to the limited direct data on this compound.

Interactions with Other Relevant Non-Sigma Sites

Beyond the estrogen receptor, indole derivatives are known to interact with a variety of other receptor systems, although specific interactions for this compound are not well-characterized. The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin suggests the possibility of interactions with serotonin (5-HT) receptors. Some rotationally restricted phenolic analogs of serotonin containing a dihydropyrano[3,2-e]indole structure have shown selectivity for 5-HT2 type receptors. mdpi.com

Additionally, the trace amine-associated receptor 1 (TAAR1) is another potential non-sigma target. TAAR1 is known to bind endogenous trace amines, which include tryptamine, a close structural relative of indole-3-acetic acid. While there is no direct evidence of this compound binding to TAAR1, the interaction of other trace amines with this receptor suggests it as a plausible area for future investigation. sigmaaldrich.com

Impact on Protein Expression and Signal Transduction

The influence of indole derivatives on protein expression and signal transduction pathways is an active area of research. While specific studies on this compound are not prominent, research on related compounds provides valuable insights. For example, some indole derivatives have been shown to affect the expression of genes involved in the cell cycle. frontiersin.org

In the context of cancer cells, certain amino acid mixtures have been observed to impair cancer growth by inducing apoptosis. mdpi.com Given that this compound is an amino acid derivative, its impact on cancer cell protein expression warrants investigation. A study on a novel indole derivative, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), demonstrated that it could selectively inhibit the viability of certain cancer cell lines and was proposed to act as a DNA intercalator. nih.gov This suggests that indole-acetic acid derivatives can have profound effects on cellular machinery, potentially leading to cell cycle arrest and apoptosis.

Furthermore, the parent compound, indole-3-acetic acid (IAA), is known to be a signaling molecule that can affect gene expression in various organisms. nih.gov This signaling can occur through various pathways, and while the primary context is often in plant physiology, the fundamental ability of the indole-3-acetic acid scaffold to influence cellular signaling is well-established.

Table 2: Potential Impact of Indole Derivatives on Protein Expression and Signal Transduction

| Compound Class | Potential Effect | Potential Mechanism |

| Indole-3-acetic acid derivatives | Modulation of cell cycle gene expression. | Interference with signal transduction pathways regulating cell proliferation. |

| Induction of apoptosis in cancer cells. | DNA intercalation or other mechanisms leading to programmed cell death. |

This table is based on findings for related indole compounds and represents potential areas of investigation for this compound.

Indole Derivatives as Molecular Probes

The unique chemical properties of indole derivatives make them valuable tools in biochemical and medical research, particularly as molecular probes. Their intrinsic fluorescence and ability to interact with specific biological targets allow for the investigation of complex biological systems.

Application in Investigating Protein and Enzyme Structure

Indole derivatives, due to their structural similarity to the amino acid tryptophan, can serve as probes for studying protein and enzyme structures. The indole ring's fluorescence is sensitive to its local environment, making it a useful reporter for changes in protein conformation and binding events.

While there are no specific reports on the use of this compound as a molecular probe, the general principles of using indole-containing molecules are well-established. For instance, radiolabeled amino acids are widely used in oncologic imaging to visualize metabolic activity in tumors. nih.govdovepress.com A radiolabeled version of this compound could potentially be developed for similar applications, allowing for non-invasive imaging and characterization of tissues where it may accumulate.

The ability of indole derivatives to be bioconverted by certain enzymes also opens up possibilities for their use in studying enzymatic pathways. Enzymes from the Iac family, for example, are known to degrade indole-3-acetic acid and can also convert a range of other indole derivatives. nih.govmdpi.com By using a modified substrate like this compound, researchers could probe the substrate specificity and catalytic mechanism of such enzymes.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of structurally complex indole (B1671886) derivatives often relies on multi-step procedures that can be inefficient and environmentally burdensome. Future research must prioritize the development of elegant, efficient, and sustainable synthetic methodologies for Amino-(1-methyl-1H-indol-3-YL)-acetic acid.

Current synthetic approaches for related indole acetic acid derivatives often involve classical methods like the Fischer indole synthesis or Bischler-Mohlau reactions, which may require harsh conditions. nih.gov More recent strategies have focused on one-pot, multi-component reactions that improve efficiency by minimizing intermediate purification steps. nih.gov For instance, methods developed for producing polysubstituted pyran derivatives from 3-cyanoacetyl indoles demonstrate the power of tandem reactions where multiple bonds are formed in a single operation. nih.gov

Future advancements should focus on:

Catalytic C-H Functionalization: Direct functionalization of the indole core avoids the need for pre-functionalized starting materials, reducing step counts and waste.

Biocatalysis: Employing enzymes could offer unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions, enhancing the sustainability of the synthesis.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processing.

Sustainable Starting Materials: Exploring routes from renewable feedstocks, such as lignin-derived aromatic platform chemicals, could significantly improve the green credentials of the synthesis. rsc.org A modular approach starting from biorefinery products could provide a sustainable pathway to a variety of functionalized indoles. rsc.org

Table 1: Comparison of Synthetic Strategies for Indole Acetic Acid Derivatives

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Multi-step classical methods (e.g., Fischer, Bischler-Mohlau). nih.gov | Well-established and versatile. | Often requires harsh conditions, multiple steps, and generates significant waste. |

| Multi-Component Reactions | Combining three or more reactants in a single pot to form the final product. nih.gov | High atom economy, reduced reaction time, simplified purification. | Requires careful optimization of reaction conditions for all components. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the indole C-H bonds. | Reduces the need for protecting groups and pre-functionalization steps. | Achieving high selectivity on the complex indole nucleus can be difficult. |

| Green Chemistry Approaches | Utilizing sustainable starting materials (e.g., from lignin) and environmentally benign catalysts (e.g., enzymes). rsc.org | Reduced environmental impact, use of renewable resources. | Availability of starting materials and catalyst development are ongoing research areas. |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Indole-Based Compounds

Understanding the pharmacokinetics, biodistribution, and cellular targets of this compound requires sophisticated analytical tools. While standard techniques like NMR and mass spectrometry are essential for structural confirmation nih.gov, future research should leverage more advanced methods for dynamic and in-situ analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted quantitative detection of indole-related metabolites in complex biological samples. mdpi.com For real-time monitoring, fluorescence-based techniques offer high sensitivity. Halogenated indoles, for example, have been studied for their potential as fluorescent probes. acs.org Developing fluorescently tagged versions of this compound or designing specific molecularly imprinted polymer (MIP) sensors could enable real-time visualization of its uptake and localization within cells or tissues. acs.org

Future directions include:

Surface-Enhanced Raman Spectroscopy (SERS): Provides fingerprint-like spectra for sensitive and specific detection, even at single-molecule levels.

Positron Emission Tomography (PET): Incorporating a positron-emitting isotope (e.g., ¹⁸F) into the molecule would allow for non-invasive, quantitative imaging of its distribution in whole organisms, a key technique in drug development. mdpi.com

Advanced Mass Spectrometry Imaging (MSI): Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging can map the spatial distribution of the compound and its metabolites in tissue sections without the need for labeling.

Table 2: Advanced Analytical Techniques for Indole Compound Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. mdpi.com | Quantifying the compound and its metabolites in plasma, tissues, or cell lysates. |

| Fluorescence Imaging | Detection of light emitted from fluorescently labeled molecules. acs.org | Real-time tracking of the compound's uptake, distribution, and trafficking within live cells. |

| PET Imaging | Detection of gamma rays emitted from a positron-emitting radiotracer. mdpi.com | Non-invasive, whole-body imaging to study pharmacokinetics and target engagement in vivo. |

| Mass Spectrometry Imaging | Label-free mapping of the spatial distribution of molecules in tissues. | Visualizing the precise location of the parent compound and its metabolic products within a specific organ or tumor. |

Integration of Multi-Omics Data with Computational Models for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) with computational modeling can uncover the complex molecular networks perturbed by the compound. nih.govfrontiersin.org

This multi-omics strategy allows researchers to move beyond a single target and understand the holistic cellular response. nih.gov For example, transcriptomic analysis can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can measure shifts in metabolic pathways. nih.gov When these datasets are integrated, they can provide a high-resolution map of the compound's mechanism of action, identify biomarkers for its activity, and predict potential off-target effects. rsc.orgmdpi.com

Key future research activities should involve:

Perturbation Studies: Treating cell lines or model organisms with the compound and generating time-course multi-omics data.

Network Biology: Using the integrated data to construct and analyze gene regulatory and protein-protein interaction networks to identify key nodes and pathways affected by the compound. nih.gov

Predictive Modeling: Developing computational models that can predict cellular responses to the compound based on the multi-omics data, aiding in hypothesis generation and experimental design. rsc.org

Table 3: Multi-Omics Approaches for Mechanistic Elucidation

| Omics Layer | Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA expression levels. | Identification of genes and signaling pathways up- or down-regulated by the compound. |

| Proteomics | Protein abundance, post-translational modifications, and interactions. | Understanding the effects on protein expression, signaling cascades, and complex formation. |

| Metabolomics | Levels of small molecule metabolites. | Revealing alterations in metabolic pathways and identifying downstream biochemical effects. |

| Integrated Analysis | Combined network models. frontiersin.org | A holistic view of the compound's mechanism, identification of key regulatory hubs, and prediction of systemic effects. |

Exploration of this compound as a Versatile Synthetic Intermediate